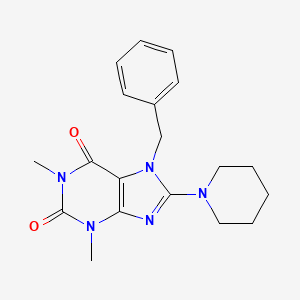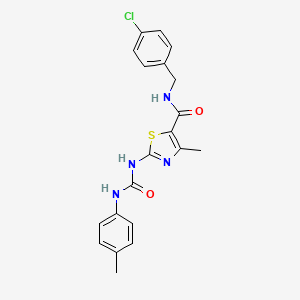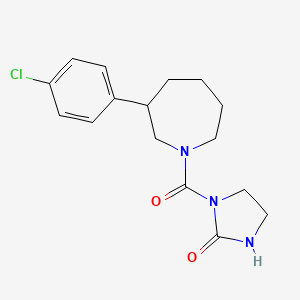
ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . The ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antibacterial Applications
Imidazole derivatives have been reported to show antibacterial activity . Therefore, ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Applications
Imidazole derivatives also exhibit antimycobacterial properties . This suggests that our compound of interest could be explored for use in treating mycobacterial infections.
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives suggest that ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate could be used in the development of anti-inflammatory drugs.
Antitumor Applications
Imidazole derivatives have been found to have antitumor activity . This indicates that our compound could potentially be used in cancer treatment.
Antidiabetic Applications
The antidiabetic properties of imidazole derivatives suggest that ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate could be used in the development of antidiabetic drugs.
Antioxidant Applications
Imidazole derivatives have been found to have antioxidant activity . This suggests that our compound could be used in the development of antioxidant drugs.
Direcciones Futuras
Imidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . The future directions could involve exploring more biological activities of “ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate” and its potential applications in pharmaceuticals .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, influencing their function and leading to various therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of imidazole derivatives .
Propiedades
IUPAC Name |
ethyl 2-(1,5-diphenylimidazol-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-18(22)14-24-19-20-13-17(15-9-5-3-6-10-15)21(19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGZFKKKSHXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)



![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)

![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)